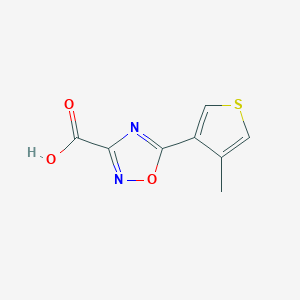

5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylthiophen-3-yl group at position 5 and a carboxylic acid moiety at position 2. The oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capabilities, while the methylthiophen group contributes aromaticity and moderate lipophilicity. This compound is hypothesized to exhibit biological activity in enzyme inhibition (e.g., DNA gyrase) or antimicrobial applications, based on structural analogs .

Properties

Molecular Formula |

C8H6N2O3S |

|---|---|

Molecular Weight |

210.21 g/mol |

IUPAC Name |

5-(4-methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H6N2O3S/c1-4-2-14-3-5(4)7-9-6(8(11)12)10-13-7/h2-3H,1H3,(H,11,12) |

InChI Key |

UOOGGYSVLGXNKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC=C1C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for 1,2,4-Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazoles, including 5-(4-methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, is predominantly based on cyclization reactions involving amidoximes and carboxylic acid derivatives or their activated forms (esters, acid chlorides, anhydrides). The classical approach involves:

- Reaction of amidoximes with acyl chlorides or activated carboxylic acids to form the oxadiazole ring via heterocyclization.

- 1,3-Dipolar cycloaddition of nitrile oxides with nitriles to form the heterocycle.

These methods vary in yield, reaction conditions, and purification complexity.

Specific Synthetic Routes for 5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Amidoxime and Carboxylic Acid Derivative Cyclization

A widely reported method involves synthesizing the amidoxime precursor from 4-methylthiophen-3-carbonitrile followed by cyclization with a carboxylic acid or its activated form:

- Step 1: Preparation of 4-methylthiophen-3-amidoxime by reaction of 4-methylthiophen-3-carbonitrile with hydroxylamine hydrochloride under basic conditions.

- Step 2: Cyclization of amidoxime with 3-carboxylic acid derivatives (e.g., acid chlorides, esters, or anhydrides) under reflux or heating conditions, often catalyzed by bases like pyridine or tetrabutylammonium fluoride (TBAF).

This method benefits from relative simplicity but may suffer from moderate yields and purification challenges due to side products.

One-Pot Synthesis via Carboxylic Acids and Amidoximes

Recent advances include one-pot procedures that streamline the synthesis by combining amidoxime formation and oxadiazole ring closure in a single reaction vessel:

- A carboxylic acid precursor (e.g., 4-methylthiophen-3-carboxylic acid) is reacted with amidoxime equivalents or generated in situ.

- Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or CDI (carbonyldiimidazole) activate the acid for cyclization.

- The reaction is typically performed in solvents like 1,4-dioxane or dimethyl sulfoxide (DMSO) under inert atmosphere at elevated temperatures (80–120 °C).

- Purification is achieved by filtration and chromatographic techniques.

This method improves yield and operational convenience, making it suitable for scale-up.

Alternative Route: Rearrangement of Tetrazole Intermediates

A patented industrial method for oxadiazole derivatives involves:

- Preparation of 5-substituted-1H-tetrazole intermediates from appropriate precursors.

- Selective acylation of the tetrazole nitrogen (N-2 position) with monoalkyl oxalyl chloride.

- Thermal rearrangement of the acylated tetrazole to form the 1,2,4-oxadiazole ring.

This three-step sequence avoids highly toxic reagents, offers high yields, and is amenable to industrial production.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime synthesis + cyclization | Reflux in pyridine or TBAF catalysis | Simple, classical approach | Moderate yield, purification issues | 50–70% |

| One-Pot Amidoxime + Carboxylic Acid | In situ activation and cyclization | 80–120 °C, inert atmosphere, solvents like 1,4-dioxane | Streamlined, improved yield, scalable | Requires coupling reagents | 70–90% |

| Tetrazole Acylation and Rearrangement | Tetrazole intermediate formation + acylation + thermal rearrangement | 60–65 °C heating, nitrogen release monitoring | High yield, industrially feasible | More steps, requires specialized reagents | 80–95% |

Research Findings and Optimization Notes

- The presence of the methylthio substituent on the thiophene ring enhances the electron density, facilitating nucleophilic attack during cyclization steps.

- Reaction temperature and solvent choice critically affect the yield and purity; 1,4-dioxane and dimethyl sulfoxide are preferred solvents due to their polarity and ability to dissolve both organic and inorganic reagents.

- Use of coupling reagents like EDC or DCC significantly improves cyclization efficiency by activating the carboxylic acid moiety.

- Catalysts such as pyridine or TBAF promote ring closure by deprotonating intermediates and stabilizing transition states.

- Industrial methods prioritize safety and scalability, favoring routes that avoid corrosive reagents and enable facile purification.

Chemical Reactions Analysis

Amidoxime-Mediated Cyclization

A common approach for 1,2,4-oxadiazole synthesis involves amidoximes reacting with dienophiles (e.g., maleates or fumarates) under basic conditions. For example, aryl amidoximes and dimethyl maleate can form 1,2,4-oxadiazin-5-ones via nucleophilic addition and cyclization . While this method targets 1,2,4-oxadiazin-5-ones, analogous logic could apply to constructing the oxadiazole core in the target compound.

Copper-Catalyzed Coupling

Copper-catalyzed cross-coupling reactions, such as those described for 1,3,4-oxadiazoles, may enable attachment of the 4-methylthiophen-3-yl group. For instance, coupling carboxylic acids with aryl iodides using copper(I) iodide, 1,10-phenanthroline, and cesium carbonate under high temperatures (e.g., 120°C) has been reported to yield disubstituted oxadiazoles in 69–87% yields . Adapting this protocol could facilitate the introduction of the thiophenyl substituent.

Photoredox Catalysis

A photoredox approach using hypervalent iodine reagents (e.g., benziodoxolone) and aldehydes under UV irradiation has been demonstrated for 2,5-disubstituted 1,3,4-oxadiazoles . While this method targets a different oxadiazole isomer, the radical-mediated mechanism might be extendable to form the 1,2,4-oxadiazole framework, followed by coupling of the thiophenyl group.

Functional Group Reactivity

The compound contains two reactive groups: a 1,2,4-oxadiazole ring and a carboxylic acid . Their reactivity is summarized below:

Carboxylic Acid Derivatization

The carboxylic acid group at position 3 undergoes standard transformations:

-

Esterification : Reaction with alcohols under acidic or basic conditions.

-

Amidation : Conversion to amides using amines (e.g., via carbodiimides or mixed anhydrides).

-

Acyl Chloride Formation : Treatment with thionyl chloride or phosphorus trichloride.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is generally stable under most conditions but may participate in:

-

Nucleophilic Substitution : If activated by electron-withdrawing groups (e.g., carboxylic acid), though steric hindrance from the thiophenyl substituent may limit reactivity.

-

Electrophilic Substitution : Unlikely due to the electron-deficient nature of the ring.

Comparative Reaction Data

Scientific Research Applications

5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: This compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Substituent Effects: Methylthiophen vs. Phenyl Derivatives: The 4-methylthiophen group provides aromaticity similar to phenyl rings but with sulfur’s polarizability, enhancing π-π stacking interactions. Compared to 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid , the methylthiophen group is less polar but more lipophilic than ethoxy-substituted phenyl rings. Bulkier Groups: The tert-butyl substituent in 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylic acid introduces steric hindrance, which may limit binding to flat active sites but improve metabolic stability .

Physicochemical Properties

- Solubility : Carboxylic acid groups ensure moderate aqueous solubility, but lipophilic substituents (e.g., bromophenyl, tert-butyl) reduce it.

- LogP : Methylthiophen’s logP is estimated to be ~1.5 (lower than bromophenyl’s ~2.8), balancing permeability and solubility.

Biological Activity

The compound 5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its synthesis, pharmacological properties, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

The chemical structure of 5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid features a five-membered oxadiazole ring substituted with a methylthiophene moiety. The synthesis of oxadiazole derivatives typically involves the condensation of hydrazides with carboxylic acids or their derivatives. Recent advancements have introduced microwave-assisted synthesis methods that enhance yield and reduce reaction times .

Synthesis Protocol

A common synthetic route involves:

- Preparation of Hydrazide : Reacting a suitable carboxylic acid with hydrazine.

- Cyclization : The hydrazide undergoes cyclization with an appropriate carbonyl compound to form the oxadiazole ring.

- Purification : The product is purified using recrystallization or chromatography.

Anticancer Properties

Research indicates that oxadiazoles exhibit significant anticancer activity. For instance, compounds related to 5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid have shown efficacy against various cancer cell lines. A study demonstrated that derivatives of 1,2,4-oxadiazoles displayed IC50 values ranging from 5.5 to 13.2 µM against chronic myeloid leukemia (CML) cell lines .

Case Study: CML Cell Lines

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| Compound A | K562 (CML) | 5.5 |

| Compound B | K562 (CML) | 13.2 |

| Compound C | K562 (CML) | 7.0 |

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. For example, studies have shown that certain derivatives exhibit minimal inhibitory concentrations (MICs) as low as 0.48 µg/mL against Gram-positive bacteria such as Staphylococcus epidermidis .

Antimicrobial Efficacy Table

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound D | S. epidermidis | 0.48 |

| Compound E | E. coli | 15.62 |

| Compound F | K. pneumoniae | 31.25 |

Other Biological Activities

In addition to anticancer and antimicrobial effects, oxadiazoles are reported to possess anti-inflammatory, anticonvulsant, and antiparasitic activities . These compounds have been shown to inhibit various enzymes such as histone deacetylases and carbonic anhydrases, contributing to their therapeutic potential .

The biological activity of oxadiazoles can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Compounds promote apoptosis through the activation of intrinsic pathways.

Q & A

Basic: What is the standard synthetic route for 5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via ester hydrolysis of its ethyl ester precursor. A general procedure involves:

- Step 1: Reacting the ester (e.g., ethyl 5-(4-methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate) with 2M aqueous KOH (10 equiv) in ethanol or methanol under reflux (80°C, 2 hours).

- Step 2: Removing the solvent under reduced pressure, diluting the residue with water, and acidifying to pH 2 with 3N HCl.

- Step 3: Filtering the precipitate and recrystallizing from ethanol to obtain the pure carboxylic acid .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Mass Spectrometry (MS): Exact mass determination (e.g., ESI-MS) confirms molecular weight. For example, a similar oxadiazole derivative showed [M+H]+ at m/z 235.1 .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substitution patterns, such as methylthiophenyl and oxadiazole protons.

- Infrared Spectroscopy (IR): Carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H broad peaks (~2500–3000 cm⁻¹) validate functional groups.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>97%) via retention time matching .

Advanced: How can reaction conditions be optimized to improve the yield of the ester hydrolysis step?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Use Pd or Cu catalysts in coupling steps for precursor synthesis (e.g., Suzuki reactions) to enhance intermediate purity .

- Solvent Effects: Replace ethanol with DMF or toluene for better solubility of intermediates.

- Reaction Time/Temperature: Prolonged reflux (4–6 hours) or microwave-assisted heating may reduce side products.

- Workup Adjustments: Gradual acidification under ice prevents premature precipitation, improving crystallinity .

Advanced: What biological targets or enzyme inhibition activities have been reported for similar oxadiazole derivatives?

Methodological Answer:

Substituted oxadiazoles are known to inhibit bacterial enzymes. For example:

- DNA Gyrase/Topoisomerase IV Inhibition: A structurally analogous compound (5-(4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)-1,2,4-oxadiazole-3-carboxylic acid) showed IC₅₀ values of 1.2 µM (E. coli DNA gyrase) and micromolar activity against topoisomerase IV .

- Assay Design: Use ATPase activity assays or supercoiling inhibition assays to validate target engagement. Adjust buffer conditions (e.g., Mg²⁺ concentration) to mimic physiological environments .

Advanced: How can computational methods predict the electronic properties of this compound for drug design?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to assess redox potential and reactivity. Becke’s three-parameter hybrid functional (e.g., B3LYP) is validated for thermochemical accuracy in heterocycles .

- Molecular Docking: Simulate binding interactions with target enzymes (e.g., DNA gyrase) using software like AutoDock. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the methylthiophenyl moiety .

Advanced: How should researchers address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Purity Verification: Re-examine compound purity via HPLC or elemental analysis. Impurities >3% can skew activity data .

- Assay Standardization: Ensure consistent enzyme concentrations (e.g., 10 nM DNA gyrase) and substrate (e.g., supercoiled plasmid DNA).

- Control Compounds: Include reference inhibitors (e.g., ciprofloxacin for DNA gyrase) to calibrate assay conditions .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions: Store at –20°C in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the thiophene moiety.

- Degradation Monitoring: Conduct periodic NMR or LC-MS to detect hydrolysis of the oxadiazole ring or carboxylic acid dimerization .

Advanced: What synthetic strategies enable functionalization of the methylthiophenyl group?

Methodological Answer:

- Electrophilic Substitution: Brominate the thiophene ring using NBS (N-bromosuccinimide) in DCM.

- Cross-Coupling: Perform Suzuki-Miyaura reactions with aryl boronic acids using Pd(dppf)Cl₂ catalysts to introduce biaryl groups .

- Oxidation: Convert the methyl group to a carboxylic acid via KMnO₄ under acidic conditions for enhanced solubility .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in a fume hood due to potential HCl gas release during hydrolysis.

- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How can crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., ethanol/water mixture). Use SHELXL for structure refinement to determine bond angles and torsional strain in the oxadiazole-thiophene linkage .

- Comparative Analysis: Overlay experimental structures with DFT-optimized geometries to identify deviations caused by crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.